(2E)-5-ethoxy-2-{[(4-fluorobenzyl)amino]methylidene}-1-benzothiophen-3(2H)-one
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Overview
Description
(2E)-5-ethoxy-2-{[(4-fluorobenzyl)amino]methylidene}-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of an ethoxy group, a fluorobenzylamino group, and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-ethoxy-2-{[(4-fluorobenzyl)amino]methylidene}-1-benzothiophen-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Fluorobenzylamino Group: The fluorobenzylamino group can be attached through a nucleophilic substitution reaction using 4-fluorobenzylamine and a suitable leaving group on the benzothiophene core.
Formation of the Methylidene Group: The final step involves the formation of the methylidene group through a condensation reaction with formaldehyde or a similar aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-ethoxy-2-{[(4-fluorobenzyl)amino]methylidene}-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
(2E)-5-ethoxy-2-{[(4-fluorobenzyl)amino]methylidene}-1-benzothiophen-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-5-ethoxy-2-{[(4-fluorobenzyl)amino]methylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Fluorobenzylamino Compounds: Compounds with similar fluorobenzylamino groups but different core structures.
Uniqueness
(2E)-5-ethoxy-2-{[(4-fluorobenzyl)amino]methylidene}-1-benzothiophen-3(2H)-one is unique due to the combination of its ethoxy, fluorobenzylamino, and benzothiophene moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-ethoxy-2-[(4-fluorophenyl)methyliminomethyl]-1-benzothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c1-2-22-14-7-8-16-15(9-14)18(21)17(23-16)11-20-10-12-3-5-13(19)6-4-12/h3-9,11,21H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPAHWULSCVZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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